4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole

Description

Chemical Identity and Nomenclature

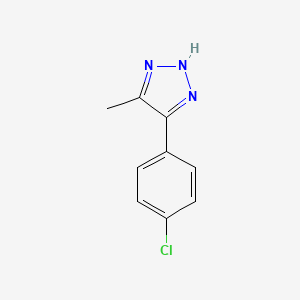

4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, with the molecular formula C₉H₈ClN₃. The compound's structure consists of a 1,2,3-triazole core ring system substituted with a 4-chlorophenyl group at the 4-position and a methyl group at the 5-position of the triazole ring. The systematic nomenclature reflects the specific connectivity pattern where the chlorophenyl substituent is attached directly to the carbon atom at position 4 of the triazole ring, while the methyl group occupies position 5.

The compound belongs to the broader category of substituted 1,2,3-triazoles, which are characterized by their five-membered ring containing three nitrogen atoms and two carbon atoms arranged in a specific pattern. The 1H designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the triazole ring. This tautomeric preference is significant as 1,2,3-triazoles can exist in multiple tautomeric forms, with the 1H and 2H forms being the most common in solution.

The molecular structure features a planar aromatic triazole ring system that exhibits aromatic character due to the delocalization of electrons across the five-membered ring. The 4-chlorophenyl substituent introduces both steric and electronic effects that influence the compound's overall reactivity and physical properties. The presence of the chlorine atom on the phenyl ring provides a site for potential further functionalization and contributes to the compound's lipophilicity characteristics.

Position within the Triazole Family of Heterocycles

The triazole family encompasses four distinct isomeric forms: 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 2H-1,2,4-triazole, which differ in the arrangement of nitrogen atoms within the five-membered ring and the positioning of hydrogen atoms. 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole specifically belongs to the 1,2,3-triazole subfamily, where the three nitrogen atoms occupy consecutive positions 1, 2, and 3 within the ring structure.

The 1,2,3-triazole core structure is distinguished from its 1,2,4-triazole isomer by the adjacency of all three nitrogen atoms, which creates unique electronic and steric properties. This arrangement results in a more polarized ring system compared to 1,2,4-triazoles, influencing both the compound's reactivity patterns and its potential biological activities. The 1,2,3-triazole framework is particularly notable for its stability under various chemical conditions while maintaining sufficient reactivity for synthetic modifications.

Within the 1,2,3-triazole subfamily, compounds can be further classified based on their substitution patterns. The specific compound under discussion represents a 4,5-disubstituted derivative, where both the 4 and 5 positions of the triazole ring bear substituents. This substitution pattern is significant because it affects the electronic distribution within the ring and influences the compound's overall molecular geometry and intermolecular interactions.

| Triazole Type | Nitrogen Positions | Hydrogen Position | Aromatic Character |

|---|---|---|---|

| 1H-1,2,3-triazole | 1,2,3 | Position 1 | Yes |

| 2H-1,2,3-triazole | 1,2,3 | Position 2 | Yes |

| 1H-1,2,4-triazole | 1,2,4 | Position 1 | Yes |

| 2H-1,2,4-triazole | 1,2,4 | Position 2 | Yes |

Historical Development of 1,2,3-Triazole Chemistry

The historical development of 1,2,3-triazole chemistry traces back to the early twentieth century when German chemists Otto Dimroth and Gustav Fester first synthesized the parent 1H-1,2,3-triazole compound in 1910. Their pioneering work involved heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours, establishing the foundational methodology for triazole synthesis. This early synthetic approach demonstrated the feasibility of constructing the triazole ring system through cycloaddition reactions, laying the groundwork for subsequent developments in the field.

The evolution of 1,2,3-triazole chemistry gained significant momentum with the development of more efficient synthetic methodologies, particularly the azide-alkyne cycloaddition reactions. These reactions, often referred to as click chemistry when catalyzed by copper, revolutionized the accessibility of substituted 1,2,3-triazoles and enabled the systematic exploration of their chemical and biological properties. The introduction of metal-catalyzed approaches allowed for greater control over regioselectivity and reaction conditions, making complex substituted triazoles more readily accessible to researchers.

Dimroth's contributions extended beyond the initial synthesis to include the discovery of the eponymous Dimroth rearrangement, which involves the migration of nitrogen substituents within the triazole ring system. This rearrangement reaction became an important tool for understanding the dynamic behavior of triazole derivatives and provided insights into their structural flexibility. The recognition of such rearrangement processes was crucial for the development of more sophisticated synthetic strategies and for understanding the stability profiles of various triazole derivatives.

The modern era of 1,2,3-triazole chemistry has been characterized by the development of highly efficient and selective synthetic methods, including copper-catalyzed azide-alkyne cycloaddition reactions that favor 1,4-disubstituted products and ruthenium-catalyzed variants that promote 1,5-disubstitution patterns. These advances have enabled the rational design of triazole derivatives with specific substitution patterns, including compounds like 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole.

Structural Significance in Heterocyclic Compound Research

The structural significance of 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole within heterocyclic compound research stems from its representation of key design principles in molecular architecture. The compound exemplifies the successful integration of aromatic heterocycles with substituted phenyl rings, creating a molecular framework that combines the unique properties of both components. This structural combination is particularly valuable in medicinal chemistry research, where the triazole moiety often serves as a bioisostere for other functional groups.

The 1,2,3-triazole core contributes exceptional stability to the overall molecular structure, as evidenced by its resistance to various chemical transformations while maintaining aromatic character. This stability profile makes triazole-containing compounds attractive candidates for applications requiring chemical robustness. The specific arrangement of nitrogen atoms in the 1,2,3-triazole system creates unique electronic properties that can influence molecular recognition processes and intermolecular interactions.

The 4-chlorophenyl substituent introduces important structural features that extend the compound's functional diversity. The phenyl ring provides additional aromatic character and creates opportunities for π-π stacking interactions, while the chlorine substituent serves as both an electron-withdrawing group and a potential site for further chemical modification. The positioning of the chlorine atom at the para position of the phenyl ring optimizes its electronic effects on the overall molecular system.

The 5-methyl group represents a strategic structural modification that affects both the steric environment around the triazole ring and the compound's overall lipophilicity profile. This substitution pattern demonstrates the importance of considering both electronic and steric factors in heterocyclic compound design. The methyl group at position 5 also influences the tautomeric equilibrium of the triazole system and can affect the compound's solid-state packing arrangements.

| Structural Feature | Contribution to Molecular Properties |

|---|---|

| 1,2,3-Triazole Core | Aromatic stability, hydrogen bonding capability |

| 4-Chlorophenyl Group | Extended conjugation, halogen bonding potential |

| 5-Methyl Substituent | Steric bulk, lipophilicity enhancement |

| Overall Architecture | Balanced hydrophilic-lipophilic properties |

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-6-9(12-13-11-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPOQCXWGRGHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Cyclization Approach

Method Overview:

One classical route involves diazotization of 4-chloroaniline followed by cyclization to form the triazole ring. This method was notably employed in the synthesis of related compounds, where 4-chloroaniline undergoes diazotization with sodium nitrite under acidic conditions to generate a diazonium salt. This intermediate then reacts with suitable nucleophiles, such as aminoacetonitrile derivatives, to form the triazole core.

- Step 1: Diazotization of 4-chloroaniline (compound 1) with sodium nitrite (NaNO₂) in an acidic medium (HCl or H₂SO₄) at low temperatures (~0-5°C) to form the diazonium salt.

- Step 2: Reaction of the diazonium salt with 2-aminoacetonitrile hydrochloride (compound 2) to produce an azo or hydrazino intermediate.

- Step 3: Heating the intermediate under reflux in ethanol induces cyclization, leading to the formation of the 1,2,3-triazole ring with the desired substitution pattern.

Research Data:

This approach was utilized in the synthesis of compounds exhibiting biological activity, with the process yielding the target triazole after refluxing in ethanol. The method is advantageous for its straightforwardness and the use of readily available reagents.

- Requires careful control of temperature to prevent decomposition of diazonium salts.

- Moderate yields depending on reaction conditions.

Click Chemistry via Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

Method Overview:

The CuAAC "click" reaction is a highly efficient, regioselective, and widely adopted method for synthesizing 1,2,3-triazoles. It involves the cycloaddition of azides and alkynes catalyzed by copper(I) salts, producing predominantly 1,4-disubstituted triazoles.

Application to Synthesis of 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole:

- Step 1: Preparation of an azide precursor bearing the 4-chlorophenyl group, often via substitution of a halogen with sodium azide.

- Step 2: Reaction of this azide with a suitable alkyne, such as methylacetylene or a methyl-substituted alkyne, in the presence of copper(I) catalyst (e.g., CuSO₄ with sodium ascorbate for in situ reduction).

- Step 3: The regioselective cycloaddition yields the 1,4-disubstituted 1,2,3-triazole core with the 4-chlorophenyl substituent at the N1 position.

Research Data:

This method is extensively documented for synthesizing 1,2,3-triazoles with diverse substitutions, including chlorophenyl groups. It offers high yields, mild conditions, and operational simplicity, making it suitable for complex molecule synthesis.

- High regioselectivity and yield.

- Compatibility with various functional groups.

- Environmentally friendly ("green chemistry") aspects when performed in aqueous media.

Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC)

Method Overview:

For synthesizing 1,5-disubstituted triazoles, Ruthenium catalysts are employed. This method provides regioselectivity complementary to CuAAC, enabling access to different triazole isomers.

Application:

While less common for the synthesis of the specific compound , RuAAC can be used when the 1,5-disubstituted isomer is desired, potentially offering alternative substitution patterns on the triazole ring.

Green Chemistry Approaches and Alternative Energy Methods

Recent research emphasizes environmentally benign methods, including:

- Ultrasound-assisted synthesis: Enhances reaction rates and yields while reducing solvent and energy consumption.

- Mechanochemistry: Uses mechanical force (e.g., ball milling) to promote cycloaddition without solvents.

- Microwave irradiation: Accelerates cycloaddition reactions, reducing reaction times significantly.

Research Findings:

A 2021 review highlights the application of ultrasound and mechanochemistry in the synthesis of biologically relevant triazoles, including potential for scalable and sustainable production. These methods are particularly promising for industrial applications due to their eco-friendly nature.

Comparative Data Table of Preparation Methods

| Method | Key Features | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization and Cyclization | Classical, straightforward, uses diazonium chemistry | -10°C to reflux in ethanol | Simple, accessible reagents | Moderate yields, sensitive to conditions |

| Copper-Catalyzed Azide–Alkyne Cycloaddition | Regioselective, high-yield, "click" chemistry | Room temp, aqueous/organic solvents | High regioselectivity, environmentally friendly | Requires azide precursor synthesis |

| Ruthenium-Catalyzed Cycloaddition | Regioselective for 1,5-disubstituted triazoles | Mild, in appropriate solvents | Access to different regioisomers | Less common, more expensive catalysts |

| Ultrasound/Mechanochemistry | Green, rapid, solvent-free or minimal solvent | Mechanical or ultrasonic energy inputs | Eco-friendly, scalable | Equipment-dependent, optimization needed |

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole demonstrate effectiveness against various bacterial strains and fungi. The compound's structural features contribute to its ability to disrupt microbial cell functions.

2.2 Anticancer Properties

Triazoles have been investigated for their potential anticancer effects. The ability of 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole to inhibit cancer cell proliferation has been documented in several studies. For example, it has been shown to induce apoptosis in specific cancer cell lines by interfering with critical cellular pathways .

2.3 Antiviral Activity

Some studies suggest that triazoles can exhibit antiviral properties as well. The compound may inhibit viral replication or interfere with viral entry into host cells, making it a candidate for further exploration in antiviral drug development.

Case Studies

Several case studies highlight the applications of 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results showed that compounds containing the 4-(4-chlorophenyl) moiety exhibited enhanced activity compared to other derivatives .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This study suggests a potential pathway for developing new anticancer therapies based on triazole scaffolds .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Structural Isostructurality :

- Chloro vs. Bromo Derivatives : Compound 4 (4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole) and its bromo analog (compound 5) are isostructural, sharing identical molecular conformations. However, the larger atomic radius of bromine necessitates slight adjustments in crystal packing to accommodate van der Waals interactions .

- Fluorophenyl Derivatives: 4-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole (compound 31b) exhibits similar structural properties but reduced steric bulk compared to the chloro analog.

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups: 4-Cyanophenyl Derivatives: 4-Cyano-5-aryl-1H-1,2,3-triazoles demonstrate enhanced tyrosine kinase inhibition (IC₅₀: 6.6–9.7 µM) due to the cyano group’s electron-withdrawing nature, which mimics the chloro group’s effects in enhancing target affinity . Sulfonamide Hybrids: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 31a) shows antimicrobial activity, highlighting the synergy between triazole and thiazole moieties .

Bulky Substituents :

- Cyclopropylmethyl and Trifluoromethyl Groups : These substituents increase steric hindrance, reducing bioavailability but improving metabolic stability. For example, 4-(4-chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one exhibits modified pharmacokinetic profiles compared to simpler analogs .

Heterocyclic Hybrids

- Thiazole-Triazole Hybrids: Compound 31a (IC₅₀: 6.2 µM) demonstrates superoxide inhibitory activity comparable to allopurinol, attributed to the thiazole ring’s electron-rich environment enhancing radical scavenging . Pyrazoline hybrids (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) show COX-1/COX-2 inhibition, with chloro substituents improving selectivity .

Data Table: Key Comparative Properties

Biological Activity

The compound 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole features a triazole ring substituted with a chlorophenyl group and a methyl group. The presence of the triazole moiety is critical for its biological activity, as it allows for interactions with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, derivatives containing the 1,2,3-triazole scaffold have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole | HCT116 | 0.43 | Induces apoptosis and inhibits proliferation |

| Derivative 6 | HCT116 | 5.19 | Induces ferroptosis and apoptosis |

| Derivative 15 | MCF-7 | 17 | Selective CDK9 degradation |

In a study by Wei et al., triazole derivatives exhibited significant antiproliferative effects on HCT116 cells with an IC50 value of 0.43 µM, indicating strong cytotoxicity compared to traditional chemotherapeutics . The mechanism involved induction of apoptosis and inhibition of cell migration through modulation of signaling pathways .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| Escherichia coli | 15 | Moderate |

| Pseudomonas aeruginosa | 20 | Moderate |

The antimicrobial activity is attributed to the ability of the triazole ring to interfere with microbial enzyme functions . Studies have demonstrated that derivatives exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria .

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole has shown potential in other areas:

- Anti-inflammatory : Triazole derivatives have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antiviral : Some studies suggest that triazoles can inhibit viral replication by targeting viral enzymes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where the compound exhibited enhanced bioactivity compared to existing drugs. The introduction of the chlorophenyl group was crucial for improving selectivity and potency against cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging click chemistry principles. For example, analogous triazole derivatives are synthesized using copper sulfate/sodium ascorbate catalytic systems in THF/water at 50°C for 16 hours, followed by column chromatography purification . To optimize yields:

- Catalyst Loading: Adjust Cu(I) catalyst concentration (e.g., 10–20 mol%) to balance reactivity and side-product formation.

- Stoichiometry: Maintain a 1:1 molar ratio of azide and alkyne precursors to minimize unreacted starting materials.

- Temperature Control: Prolonged heating (e.g., 50–60°C) ensures complete cyclization but may require inert atmospheres to prevent decomposition .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry of the triazole ring. For example, the deshielded proton at C5 (δ ~7.5–8.0 ppm) distinguishes 1,2,3-triazole substitution patterns .

- IR Spectroscopy: Confirm triazole C–N stretching (~1450–1550 cm) and C–Cl vibrations (~700 cm) .

- Mass Spectrometry: High-resolution ESI-MS resolves isotopic patterns for Cl-containing fragments (e.g., [M+H] with ) .

Advanced: How can single-crystal X-ray diffraction (SCXRD) data be refined using SHELXL to resolve structural ambiguities in triazole derivatives?

Answer:

- Restraints/Constraints: Apply distance/angle restraints for disordered regions (e.g., chlorophenyl rings) using SHELXL’s AFIX commands .

- Twinned Data: For twinned crystals, employ the TWIN/BASF commands to refine twin fractions and HKLF 5 data format .

- Validation: Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoids and hydrogen-bonding networks . Example: A similar triazole-thione derivative refined to R = 0.053 using SHELXL .

Advanced: What computational approaches (e.g., DFT) are suitable for analyzing electronic properties, and how do they correlate with experimental spectroscopic data?

Answer:

- DFT Methodology: Use B3LYP/6-311++G(d,p) to model frontier molecular orbitals (FMOs) and predict UV-Vis spectra. For example, HOMO-LUMO gaps in triazoles correlate with λ in UV-Vis (~250–300 nm) .

- NMR Chemical Shifts: GIAO-DFT calculations (e.g., using Gaussian) match experimental -NMR shifts within ±0.3 ppm .

- Vibrational Analysis: Compare scaled DFT-IR frequencies (scale factor ~0.96) to experimental FT-IR to confirm functional groups .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar triazole analogs?

Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., Cl vs. F at the phenyl ring) and assess enzyme inhibition (e.g., via IC assays). For example, 4-chlorophenyl groups enhance lipophilicity, improving membrane permeability in antimicrobial studies .

- Crystallographic Validation: Confirm binding modes via SCXRD of protein-ligand complexes to distinguish steric/electronic effects .

- Statistical Analysis: Use multivariate regression (e.g., PLS) to correlate electronic descriptors (Hammett σ) with bioactivity trends .

Basic: What purification strategies are recommended for isolating 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole from reaction mixtures?

Answer:

- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) for baseline separation. Monitor fractions via TLC (R ~0.4) .

- Recrystallization: Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to yield crystalline material .

- HPLC: For high-purity (>98%) batches, employ reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Answer:

- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., 2 hours vs. 16 hours batch) .

- Microwave Assistance: Use microwave irradiation (100–120°C, 300 W) to accelerate CuAAC, achieving >80% yield in 1 hour .

- Byproduct Analysis: Characterize side products (e.g., diynes) via GC-MS and adjust stoichiometry/catalyst accordingly .

Advanced: What strategies are effective for analyzing non-covalent interactions (e.g., π-stacking) in crystalline forms of this compound?

Answer:

- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular contacts (e.g., C–H···π interactions contributing >15% surface area) .

- Energy Frameworks: Generate via Mercury (CCDC) to visualize lattice energy contributions from dispersion forces .

- Theoretical Models: Compare DFT-D3-calculated interaction energies with experimental packing motifs .

Basic: How should researchers handle safety and stability concerns during experimental work with this compound?

Answer:

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic/oxidative degradation pathways .

- Handling Precautions: Use gloveboxes for air-sensitive steps (e.g., Cu(I) catalysis) and store under argon at −20°C .

- Waste Management: Neutralize reaction residues with 10% NaHCO before disposal to mitigate chlorinated byproducts .

Advanced: How can machine learning (ML) models enhance the design of novel triazole derivatives with tailored properties?

Answer:

- Dataset Curation: Compile experimental data (e.g., yields, logP, IC) from analogs (e.g., ) for training ML algorithms.

- Feature Selection: Use molecular descriptors (e.g., Morgan fingerprints, QSAR parameters) to predict reactivity/bioactivity .

- Validation: Benchmark ML predictions against high-throughput screening (HTS) results for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.